molecular formula C19H24N8O7 B2663266 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899357-99-4

5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2663266
CAS No.: 899357-99-4
M. Wt: 476.45
InChI Key: HPUSDMLXVDWTDT-UHFFFAOYSA-N
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Description

This compound is a structurally complex pyrimidine derivative featuring a hydrazone linkage and a substituted purine moiety. Its core structure includes a pyrimidine-2,4,6-trione (barbiturate-like) system fused with a 1,3-dimethylpurine-2,6-dione fragment via a hydrazone bridge. Crystallographic studies of analogous pyrimidine-trione derivatives, such as 5-[1-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-2-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, reveal planar pyrimidine rings and hydrogen-bonded networks critical for stability . Synthesis typically involves multi-step reactions, including substitution and condensation under acidic or basic conditions, as seen in related pyrimidine-trione derivatives .

Properties

IUPAC Name

8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O7/c1-6-7-34-9-10(28)8-27-12-13(23(2)18(32)26(5)16(12)31)20-17(27)22-21-11-14(29)24(3)19(33)25(4)15(11)30/h6,10,28-29H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXUXWONFIYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with the molecular formula C19H24N8O7C_{19}H_{24}N_{8}O_{7} and a molecular weight of 476.45 g/mol. This compound is notable for its potential biological activities, which are the focus of this article.

Chemical Structure and Properties

The structure of the compound features a purine and pyrimidine core linked through a hydrazone moiety. The presence of functional groups such as allyloxy and hydroxypropyl suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising aspects:

  • Antiproliferative Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, studies on related nitrogenous bases have indicated that modifications can enhance their efficacy against breast and colon cancer cells .
  • Enzyme Inhibition : Compounds with similar structural motifs have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The specific effects of this compound on these enzymes require further investigation.
  • Antimicrobial Properties : Related compounds have exhibited antimicrobial activities against both bacterial and fungal strains. The presence of lipophilic groups often enhances these activities .

Case Study 2: Enzyme Inhibition

Research on structurally related compounds has shown that they can selectively inhibit AChE and BChE. For example, one study reported an IC50 value for a similar compound against BChE at approximately 46.42 µM . This suggests that the compound's structural features might confer similar inhibitory properties.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiproliferativeFluorinated pyrimidinesSignificant inhibition in cancer cells
Enzyme InhibitionModified purinesSelective inhibition of AChE/BChE
AntimicrobialVarious nitrogenous basesModerate to significant activity

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Table 1: Structural Comparison of Pyrimidine-Trione Derivatives

Compound Name / ID Core Structure Key Substituents Hydrogen Bonding Patterns Reference
Target Compound Pyrimidine-2,4,6-trione + Purine Allyloxy-hydroxypropyl, hydrazone linkage Pending XRD analysis N/A
5-Indol-3-yl-5-hydroxypyrimidine-trione Pyrimidine-2,4,6-trione Indole-3-yl group at C5 N–H⋯O chains, planar pyrimidine ring
Buthalital 2-Thiobarbituric acid 5,5-diethyl substituents N–H⋯O chains, puckered pyrimidine ring
Compound XVII (Maruyama et al.) 1,3-Dibenzyl-uracil Benzyl groups at N1 and N3 Not reported
Pyrimidine-catechol-diether XIII Pyrimidine + catechol-diether Catechol-diether side chains Enhanced π-π stacking
  • Key Observations :
    • The target compound’s allyloxy-hydroxypropyl group distinguishes it from simpler 5-substituted pyrimidine-triones (e.g., indole- or benzyl-substituted derivatives) .
    • Unlike 2-thiobarbiturates (e.g., buthalital), which exhibit puckered pyrimidine rings, the target compound’s pyrimidine core is likely planar, similar to other 1,3-dimethylpyrimidine-triones .
    • The hydrazone bridge is a rare feature compared to the ether or alkyl linkages in anti-HIV pyrimidine-catechol-diethers (XIII, XIV) .

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